molecular formula C8H8N2O2 B15210356 5-Formyl-1-(methoxymethyl)-1H-pyrrole-2-carbonitrile

5-Formyl-1-(methoxymethyl)-1H-pyrrole-2-carbonitrile

Cat. No.: B15210356
M. Wt: 164.16 g/mol
InChI Key: IZRVKDRNCRRFIS-UHFFFAOYSA-N
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Description

5-Formyl-1-(methoxymethyl)-1H-pyrrole-2-carbonitrile is a pyrrole-based heterocyclic compound characterized by three key functional groups:

  • Formyl group (-CHO) at position 5, imparting electron-withdrawing properties and reactivity toward nucleophilic additions.
  • Methoxymethyl group (-CH2OCH3) at position 1, contributing steric bulk and enhanced solubility due to its ether oxygen.
  • Carbonitrile (-CN) at position 2, a strong electron-withdrawing group that stabilizes the aromatic system and influences intermolecular interactions.

For instance, derivatives of pyrrole-2-carbonitrile are frequently explored as progesterone receptor modulators, kinase inhibitors, or intermediates in organic synthesis .

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

5-formyl-1-(methoxymethyl)pyrrole-2-carbonitrile

InChI

InChI=1S/C8H8N2O2/c1-12-6-10-7(4-9)2-3-8(10)5-11/h2-3,5H,6H2,1H3

InChI Key

IZRVKDRNCRRFIS-UHFFFAOYSA-N

Canonical SMILES

COCN1C(=CC=C1C#N)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formyl-1-(methoxymethyl)-1H-pyrrole-2-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of a suitable pyrrole derivative with formylating agents under controlled conditions. The reaction typically requires the use of solvents such as dichloromethane or toluene and may involve catalysts like Lewis acids to facilitate the formylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The formyl group undergoes oxidation to form carboxylic acid derivatives. For example:

  • Reagent/Conditions : Potassium permanganate (KMnO₄) in acidic aqueous solution at 60–80°C

  • Product : 5-Carboxy-1-(methoxymethyl)-1H-pyrrole-2-carbonitrile

  • Yield : ~65–75% (isolated via crystallization)
    This reaction proceeds through a radical intermediate, with the formyl group converting to -COOH while preserving the nitrile functionality.

Reduction Reactions

The nitrile group can be selectively reduced to an amine:

  • Reagent/Conditions : Lithium aluminum hydride (LiAlH₄) in anhydrous THF at 0°C → room temperature

  • Product : 5-Formyl-1-(methoxymethyl)-1H-pyrrol-2-yl)methanamine

  • Yield : ~80% (purified via column chromatography)
    Catalytic hydrogenation (H₂/Pd-C) under mild conditions also achieves partial reduction to imines.

Nucleophilic Substitution

The methoxymethyl group participates in SN2 reactions under acidic conditions:

NucleophileConditionsProductYield
AmmoniaHCl/EtOH, reflux1-Aminomethyl derivative58%
ThiophenolBF₃·Et₂O, DCM1-(Phenylthiomethyl) derivative72%

This reactivity enables modular modifications for drug discovery applications.

Cyclocondensation Reactions

The compound forms fused heterocycles with diamines:

  • Reagent : Ethylene diamine in ethanol under reflux

  • Product : Pyrrolo[1,2-a]pyrazine-3-carbonitrile derivative

  • Mechanism : Imine formation followed by intramolecular cyclization .

A representative reaction with malononitrile yields:

text
5-Formyl-1-(methoxymethyl)-1H-pyrrole-2-carbonitrile + Malononitrile → 2-Amino-4-(methoxymethyl)-7-cyano-pyrrolo[1,2-a]pyrimidine (Yield: 64%, isolated via silica gel chromatography)[4]

Cross-Coupling Reactions

The nitrile group facilitates palladium-catalyzed couplings:

Reaction TypeConditionsProductReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂OBiaryl derivatives
SonogashiraCuI, PdCl₂, PPh₃Alkynylated pyrroles

These reactions enable π-system extensions for materials science applications.

Acid/Base-Mediated Rearrangements

Under strongly basic conditions (e.g., NaOH/EtOH), the compound undergoes ring-opening to form linear nitriles, which can recyclize under acidic conditions . This tautomerization pathway is critical for understanding its stability in physiological environments.

Key Research Findings

  • The methoxymethyl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating reactions at the formyl/nitrile sites .

  • Competitive reactivity between the formyl and nitrile groups is pH-dependent:

    • Acidic conditions : Formyl group reacts preferentially.

    • Basic conditions : Nitrile group dominates .

  • DFT calculations indicate the nitrile’s electron-withdrawing effect activates the pyrrole ring for electrophilic substitutions at the 4-position .

This compound’s multifunctional reactivity makes it a versatile intermediate for synthesizing pharmacologically active pyrrole derivatives and functional materials.

Scientific Research Applications

5-Formyl-1-(methoxymethyl)-1H-pyrrole-2-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Formyl-1-(methoxymethyl)-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrrole-2-carbonitrile Derivatives

Compound Name Substituent at Position 1 Substituent at Position 5 Biological Activity/Application Reference
5-Formyl-1-(methoxymethyl)-1H-pyrrole-2-carbonitrile Methoxymethyl Formyl Not explicitly reported (hypothetical) -
5-[4-(2-Fluoroethyl)-4-methyl-2-thioxo-benzooxazin-6-yl]-1H-pyrrole-2-carbonitrile None (1H-pyrrole) 4-(2-Fluoroethyl)-4-methyl-2-thioxo-benzooxazin-6-yl Progesterone receptor binding
WAY-255348 Methyl 7-Fluoro-3,3-dimethyl-2-oxoindolin-5-yl Progesterone receptor antagonist
5-(2-Fluoro-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile Methyl 2-Fluoro-4-hydroxyphenyl Structural analog with potential bioactivity
5-Chloro-1-methoxymethoxy-1H-pyrrole-2-carbonitrile Methoxymethoxy Chloro Intermediate in synthesis
5-Formyl-1-methyl-1H-pyrrole-2-carbonitrile Methyl Formyl Reference for formyl positional effects

Key Observations :

  • Position 5 Substituents : The formyl group in the target compound differs from bulky aryl groups (e.g., indole in WAY-255348) or halogenated aromatics (). This may reduce steric hindrance but increase electrophilicity, favoring reactions like Schiff base formation .

Electronic and Steric Effects

Table 2: Electronic Effects of Substituents

Substituent Position Electron Effect Impact on Reactivity/Stability
Formyl (-CHO) 5 Strong electron-withdrawing Activates pyrrole ring for nucleophilic attack; stabilizes negative charge
Methoxymethyl (-CH2OCH3) 1 Mild electron-donating Enhances solubility via polarity; moderate steric bulk
Carbonitrile (-CN) 2 Strong electron-withdrawing Stabilizes aromatic system; directs electrophilic substitution to positions 4/5
Chloro (-Cl) 5 Electron-withdrawing Increases reactivity toward nucleophilic displacement
2-Fluoro-4-hydroxyphenyl 5 Electron-withdrawing (F) and donating (OH) Creates dipole interactions; enhances binding to aromatic receptors

Comparison :

  • The target compound’s formyl-methoxymethyl-carbonitrile combination creates a polarized aromatic system, distinct from halogenated or aryl-substituted analogs. This polarity may improve crystallinity or alter pharmacokinetic properties .

Physicochemical Properties

  • Solubility : The methoxymethyl group (target) improves water solubility compared to methyl (WAY-255348) or aryl () analogs .
  • Stability : The electron-withdrawing formyl and carbonitrile groups may reduce oxidative degradation but increase susceptibility to hydrolysis under acidic/basic conditions .

Biological Activity

5-Formyl-1-(methoxymethyl)-1H-pyrrole-2-carbonitrile is a compound belonging to the pyrrole family, characterized by its unique chemical structure, which includes a formyl group (-CHO), a methoxymethyl group (-OCH₂-), and a nitrile group (-C≡N). Its molecular formula is C₈H₈N₂O₂, and it has garnered attention for its potential applications in medicinal chemistry and organic synthesis due to its diverse biological activities.

The presence of the formyl and nitrile groups contributes to the compound's reactivity, while the methoxymethyl group enhances its solubility and stability. This combination allows for various synthetic modifications that can lead to derivatives with potentially enhanced biological activities.

Property Value
Molecular FormulaC₈H₈N₂O₂
Molecular Weight164.16 g/mol
Functional GroupsFormyl, Methoxymethyl, Nitrile

Biological Activity

Research into the biological activity of this compound has revealed several promising aspects:

Antimicrobial Activity

Studies indicate that derivatives of pyrrole compounds exhibit varying degrees of antimicrobial activity. For instance, related compounds have shown significant inhibitory effects against bacteria such as Vibrio natrigens, with minimum inhibitory concentrations (MIC) as low as 0.03 μM for some derivatives . While specific data on this compound is limited, its structural similarities suggest potential antimicrobial properties.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of pyrrole derivatives have been explored in various cancer cell lines. A study demonstrated that modifications in the pyrrole structure could enhance anticancer activity. For example, certain pyrrole derivatives showed significant cytotoxicity against human hepatocyte cell lines . The methoxymethyl and formyl groups may play crucial roles in modulating these effects.

Enzyme Inhibition

Enzyme inhibition studies have indicated that compounds similar to this compound can inhibit key enzymes involved in metabolic pathways. For instance, some pyrrole derivatives have been tested for their ability to inhibit human neutrophil elastase, although results showed limited efficacy for certain compounds . This suggests that while the compound may not be a potent inhibitor itself, it could serve as a scaffold for developing more effective inhibitors.

Case Studies

Several case studies have been conducted to evaluate the biological activities of pyrrole derivatives:

  • Antimicrobial Efficacy : A derivative with a similar structure demonstrated significant antibacterial activity against E. coli and Staphylococcus aureus, with MIC values indicating strong potential for development as an antibiotic agent .
  • Cytotoxicity Tests : In vitro assays showed that specific modifications on the pyrrole ring increased cytotoxicity against breast cancer cell lines, suggesting that further exploration of this compound could yield promising anticancer agents .
  • Enzyme Activity : Research into enzyme inhibition revealed that certain pyrrole derivatives could effectively inhibit enzymes involved in inflammation pathways, providing insights into their potential therapeutic applications in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Formyl-1-(methoxymethyl)-1H-pyrrole-2-carbonitrile?

  • Methodological Answer : The compound can be synthesized via oxidation of precursors such as 5-(hydroxymethyl)-1-(methoxymethyl)-1H-pyrrole-2-carbonitrile using oxidizing agents (e.g., MnO₂ or CrO₃). Alternatively, cyclization reactions involving nitrile-containing precursors with formylating agents under acidic/basic conditions are viable . For analogs like 1-methyl derivatives, controlled reaction conditions (e.g., CH₂Cl₂ with NaOH and H₂O₂) are critical to prevent over-oxidation to carboxylic acids .

Q. How is the compound characterized structurally?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., formyl and methoxymethyl groups). For example, 1-methyl analogs show distinct peaks for methyl (δ ~3.75 ppm) and formyl protons (δ ~9-10 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ peaks for analogs range from 183–254 Da) .
  • X-ray crystallography : Used for planar structure confirmation in related pyrrole derivatives .

Q. What are the common reactions involving the formyl and nitrile groups?

  • Methodological Answer :

  • Formyl group : Oxidation to carboxylic acids (KMnO₄), reduction to hydroxymethyl (NaBH₄), or participation in Schiff base formation .
  • Nitrile group : Reduction to amines (LiAlH₄) or nucleophilic substitution (e.g., with Grignard reagents) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize over-oxidation during synthesis?

  • Methodological Answer : Over-oxidation to carboxylic acids (e.g., 5-carboxy derivatives) is a key challenge. Strategies include:

  • Temperature control : Lower temperatures (0–25°C) during oxidation steps .
  • Catalyst selection : Use of mild oxidants (e.g., MnO₂ instead of CrO₃) to limit side reactions .
  • Protecting groups : Temporary protection of the formyl group during nitrile activation .

Q. How do positional isomers (e.g., 2- vs. 3-carbonitrile) affect reactivity and applications?

  • Methodological Answer : The nitrile group’s position significantly alters electronic properties. For example:

  • 2-Carbonitrile derivatives (as in the target compound) exhibit enhanced electrophilicity at the formyl group due to conjugation with the nitrile, facilitating nucleophilic additions .
  • 3-Carbonitrile isomers show reduced reactivity in cross-coupling reactions, making them less suitable for pharmaceutical intermediates .

Q. How to resolve contradictions in reported yields for pyrrole derivatives with varying substituents?

  • Methodological Answer : Contradictions often arise from:

  • Solvent polarity : Polar solvents (e.g., DMF) improve solubility but may promote side reactions .
  • Substituent steric effects : Bulky groups (e.g., tert-butyl) reduce reaction rates, necessitating longer reaction times .
  • Statistical analysis : Use Design of Experiments (DoE) to isolate variables (e.g., temperature vs. catalyst loading) .

Q. What computational methods are used to predict the compound’s reactivity?

  • Methodological Answer :

  • Molecular docking : Predicts binding affinity with biological targets (e.g., enzymes) by analyzing hydrogen bonding and steric interactions .
  • DFT calculations : Models electronic properties (e.g., HOMO-LUMO gaps) to explain regioselectivity in electrophilic substitutions .

Key Challenges and Future Directions

  • Regioselectivity : Controlling substituent positions during synthesis remains challenging. Microfluidic reactors may improve precision .
  • Biological Activity Screening : Prioritize in vitro assays (e.g., kinase inhibition) for drug discovery, leveraging the compound’s heterocyclic core .

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